5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol
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Overview
Description
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative in the presence of a base such as triethylamine . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole-2-thione
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
- 5-Phenyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
Uniqueness
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a pyridine and phenyl group makes it a versatile compound with a wide range of applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-12(10-5-2-1-3-6-10)18-14(16-13)11-7-4-8-15-9-11/h1-9,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIQGOIIFWLRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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